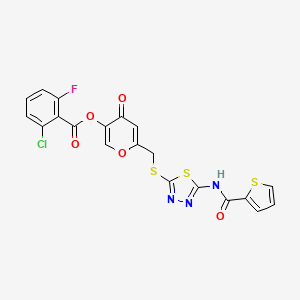
N-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-7-yl)-2-(2-methylphenoxy)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-7-yl)-2-(2-methylphenoxy)acetamide, also known as ITQ-29, is a compound that has gained significant attention in scientific research due to its potential applications in various fields. ITQ-29 is a synthetic compound that belongs to the class of tetrahydroquinoline derivatives.
Applications De Recherche Scientifique
Organic Synthesis
Research in organic synthesis often involves the development of novel methods for constructing complex molecules. For instance, the synthesis of tetrahydroquinoline derivatives is a topic of interest due to their relevance in pharmaceuticals and materials science. A study describes the facile three-step synthesis of (±)-crispine A via an acyliminium ion cyclisation, showcasing a high-yielding method for constructing tetrahydroquinoline structures from readily available precursors (King, 2007). This example illustrates the broader context of synthetic chemistry's role in enabling the production of complex organic molecules, which could encompass compounds like N-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-7-yl)-2-(2-methylphenoxy)acetamide.
Pharmaceutical Applications
In the pharmaceutical domain, the structural motifs present in this compound are often explored for their potential biological activities. For example, quinoline and tetrahydroquinoline derivatives have been studied for their antimalarial, anticancer, and antimicrobial properties. A study on the effect of quinolinyl acrylate derivatives on prostate cancer both in vitro and in vivo demonstrates the potential of quinoline derivatives as antitumor agents, highlighting the relevance of similar compounds in therapeutic contexts (Rodrigues et al., 2012).
Material Science
Compounds with the tetrahydroquinoline core are also of interest in material science for their optical and electronic properties. The synthesis and characterization of heterocyclic compounds, including tetrahydroquinolines, are crucial for developing new materials with potential applications in electronics, photonics, and as sensors. Studies focusing on the structural aspects and properties of salt and inclusion compounds of 8-hydroxyquinoline based amides shed light on how these compounds can form complexes with enhanced fluorescence emission, which could be leveraged in sensor technologies or as fluorescent markers (Karmakar et al., 2007).
Propriétés
IUPAC Name |
2-(2-methylphenoxy)-N-[1-(2-methylpropanoyl)-3,4-dihydro-2H-quinolin-7-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N2O3/c1-15(2)22(26)24-12-6-8-17-10-11-18(13-19(17)24)23-21(25)14-27-20-9-5-4-7-16(20)3/h4-5,7,9-11,13,15H,6,8,12,14H2,1-3H3,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IVNXEGXOEKFWHA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1OCC(=O)NC2=CC3=C(CCCN3C(=O)C(C)C)C=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

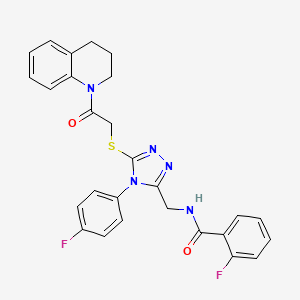
![N-[2-(3,4-dimethoxyphenyl)ethyl]-4-{[3-(morpholin-4-yl)pyrazin-2-yl]oxy}benzamide](/img/structure/B2469107.png)

![N-[6-(trifluoromethyl)pyridin-3-yl]prop-2-enamide](/img/structure/B2469112.png)
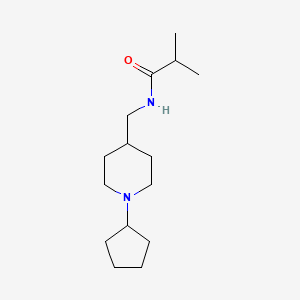
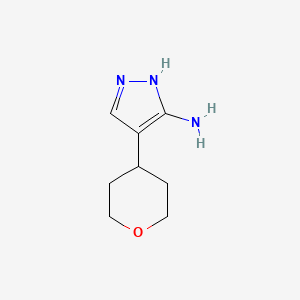

![2-((3-(3,4-dimethoxyphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(furan-2-ylmethyl)acetamide](/img/structure/B2469119.png)
![3,5-dimethyl-N-(2-(4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)ethyl)isoxazole-4-sulfonamide](/img/structure/B2469120.png)
![N-[[4-(3,3,3-trifluoropropoxy)phenyl]methyl]ethanamine](/img/structure/B2469121.png)
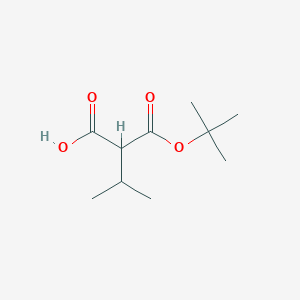
![1-Morpholino-2-((6-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)ethanone](/img/structure/B2469125.png)

